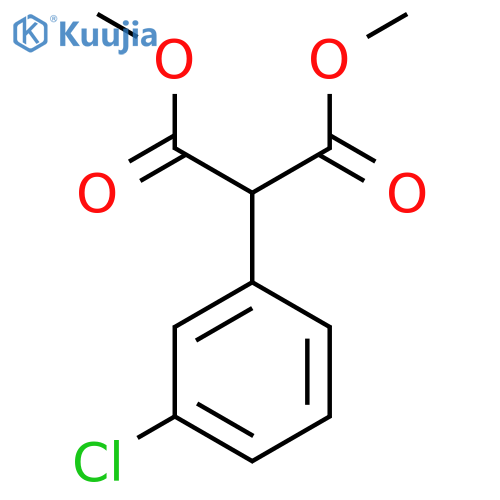Cas no 107855-60-7 (1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)

107855-60-7 structure
商品名:1,3-Dimethyl 2-(3-chlorophenyl)propanedioate
CAS番号:107855-60-7
MF:C11H11ClO4
メガワット:242.655642747879
MDL:MFCD06204129
CID:2870826
PubChem ID:90231845
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate 化学的及び物理的性質
名前と識別子
-
- 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate
- dimethyl 2-(3-chlorophenyl)propanedioate
-
- MDL: MFCD06204129
- インチ: 1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3
- InChIKey: VROUULBTDDNVNY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(C(=O)OC)C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 251
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305423-2.5g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
| Enamine | EN300-305423-10.0g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 | |
| Ambeed | A1090299-1g |
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 1g |
$326.0 | 2024-04-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051150-1g |
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 1g |
¥2240.0 | 2023-02-27 | |
| Enamine | EN300-305423-5g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 5g |
$1199.0 | 2023-09-05 | |
| Enamine | EN300-305423-0.05g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95.0% | 0.05g |
$76.0 | 2025-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051150-5g |
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 5g |
¥6517.0 | 2023-02-27 | |
| Enamine | EN300-305423-0.1g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95.0% | 0.1g |
$113.0 | 2025-03-19 | |
| Enamine | EN300-305423-10g |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 10g |
$1778.0 | 2023-09-05 | |
| 1PlusChem | 1P01B6YR-250mg |
1,3-dimethyl 2-(3-chlorophenyl)propanedioate |
107855-60-7 | 95% | 250mg |
$255.00 | 2023-12-26 |
1,3-Dimethyl 2-(3-chlorophenyl)propanedioate 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
107855-60-7 (1,3-Dimethyl 2-(3-chlorophenyl)propanedioate) 関連製品
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1189426-16-1(Sulfadiazine-13C6)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:107855-60-7)1,3-Dimethyl 2-(3-chlorophenyl)propanedioate

清らかである:99%/99%
はかる:1g/5g
価格 ($):293.0/854.0